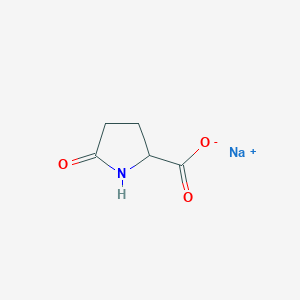

sodium;5-oxopyrrolidine-2-carboxylate

Description

Sodium 5-oxopyrrolidine-2-carboxylate (CAS 28874-51-3), also known as sodium pyroglutamate, is the sodium salt of 5-oxoproline. Its molecular formula is C₅H₆NNaO₃, with a molecular weight of 151.10 g/mol . Key properties include:

- Density: 1.45 g/cm³

- Melting Point: 125°C

- Solubility: Highly water-soluble (50 wt.% aqueous solution) with a pH of 6.8–7.4 .

- Applications: Used in biochemical buffers, skincare (as a humectant), and pharmaceutical intermediates .

Its chirality is critical: the (2S) -enantiomer (L-form) is bioactive, while the (2R) -enantiomer lacks antitubercular activity .

Properties

IUPAC Name |

sodium;5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCXAMJWCDHFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation and Deprotection

-

Silylation : (S)-4-Hydroxy-2-oxopyrrolidine is protected with tert-butyldimethylsilyl chloride (TBSC1).

-

N-Methylation : Treatment with NaH and methyl iodide introduces the methyl group (57% yield).

-

Deprotection and Oxidation : HCl-mediated desilylation followed by oxidation yields 5-oxopyrrolidine-2-carboxylic acid.

Thioacetylation Pathways

-

Mesylation : (S)-4-Hydroxy-1-methyl-2-oxopyrrolidine is reacted with methanesulfonyl chloride.

-

Thioacetylation : Potassium thioacetate replaces the mesyl group, forming a thioester intermediate (67% yield).

-

Hydrolysis and Neutralization : Basic hydrolysis liberates the carboxylic acid, which is neutralized to the sodium salt.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity | Scalability |

|---|---|---|---|---|---|

| Cyclization | L-Glutamic acid | Protection, cyclization | 50–70 | High | Moderate |

| Direct Neutralization | L-Pyroglutamic acid | Neutralization | 85–90 | Very High | High |

| Double Michael | Diacids, alkynones | Tandem Michael additions | 60–75 | Moderate | Low |

| N-Methylation | Pyrrolidine derivatives | Silylation, methylation | 40–57 | Moderate | Low |

Insights :

-

Direct neutralization offers the highest yield and scalability but depends on L-pyroglutamic acid availability.

-

Double Michael addition enables structural diversification but requires specialized catalysts.

-

N-Methylation routes are less efficient but valuable for methylated analogs.

Optimization Strategies and Challenges

Solvent Systems

Catalytic Efficiency

Racemization Control

Industrial vs. Laboratory-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;5-oxopyrrolidine-2-carboxylate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic or electrophilic substitution reactions may occur in the presence of suitable reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Synthesis and Characterization

Sodium 5-oxopyrrolidine-2-carboxylate can be synthesized through various methods, including the reaction of pyrrolidine derivatives with carboxylic acids. Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activities, particularly its anticancer and antimicrobial properties .

Anticancer Properties

Research has shown that sodium 5-oxopyrrolidine-2-carboxylate exhibits promising anticancer activity. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound can induce cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin . The structure-dependent nature of the anticancer activity suggests that modifications to the compound can enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies indicate that certain derivatives exhibit potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The ability to combat drug-resistant infections highlights the potential of sodium 5-oxopyrrolidine-2-carboxylate as a lead compound in developing new antimicrobial therapies.

Case Studies and Research Findings

- Anticancer Activity Study :

-

Antimicrobial Efficacy :

- Another research focused on the antimicrobial activity of these compounds against multidrug-resistant strains.

- Results showed that specific derivatives were effective in inhibiting the growth of resistant pathogens, suggesting their utility in treating infections where conventional antibiotics fail .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cells (A549 model) | Comparable efficacy to cisplatin |

| Antimicrobial | Activity against multidrug-resistant bacteria (e.g., MRSA) | Effective against resistant strains |

| Synthesis | Derivatives synthesized for enhanced biological activity | Structure-dependent activity observed |

Mechanism of Action

The mechanism of action of compound “sodium;5-oxopyrrolidine-2-carboxylate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Structural Derivatives

Sodium 5-oxopyrrolidine-2-carboxylate belongs to a family of pyroglutamate derivatives. Below is a comparative analysis with esters, salts, and substituted analogs:

Physicochemical and Stability Profiles

- Solubility :

- Stability :

Q & A

Q. How can researchers validate the role of sodium (2S)-5-oxopyrrolidine-2-carboxylate in cellular redox regulation?

- Experimental Framework :

- ROS Assay : Treat HEK293 cells with 0.1–1 mM compound for 24 hours. Quantify ROS using DCFH-DA fluorescence (λ: 485 nm, λ: 535 nm).

- Gene Expression : Perform qRT-PCR for Nrf2 and HO-1. Correlate with glutathione levels (Ellman’s assay). Use siRNA knockdown to confirm pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.